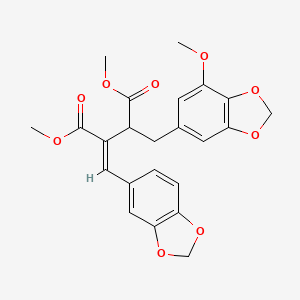
Rhinacanthin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhinacanthin E, also known as this compound, is a useful research compound. Its molecular formula is C23H22O9 and its molecular weight is 442.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
Research indicates that Rhinacanthin E possesses notable antitumor properties. A study demonstrated that extracts from Rhinacanthus nasutus exhibit tumor-specific cytotoxicity without inducing apoptosis in cancer cell lines. Specifically, Rhinacanthin C showed the highest tumor specificity, suggesting that related compounds like this compound may also contribute to these effects .
Table 1: Cytotoxicity of Rhinacanthins Against Cancer Cell Lines
| Compound | Cell Line | Cytotoxicity (IC50) |
|---|---|---|
| Rhinacanthin C | HeLa | 15.2 µg/mL |
| This compound | HepG2 | TBD |
| Rhinacanthin N | KB | TBD |
Antioxidant Properties
This compound has been studied for its antioxidant capabilities. A rhinacanthins-rich extract was shown to exhibit potent superoxide scavenging activity and antiglycation effects, which are crucial in preventing diabetic complications . The extract demonstrated a significant capacity to inhibit protein glycation, a process linked to oxidative stress in diabetes.
Table 2: Antioxidant Activity of Rhinacanthins
| Extract/Compound | Superoxide Scavenging IC50 | Antiglycation IC50 |
|---|---|---|
| Rhinacanthins-Rich Extract | 8.0 µg/mL | 39.7 µg/mL |
| Rhinacanthin C | TBD | 37.3 µg/mL |
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory properties of this compound. In animal models, extracts containing rhinacanthins reduced renal oxidative stress markers and pro-inflammatory cytokines in diabetic rats . This suggests potential applications in managing diabetic nephropathy and other inflammatory conditions.
Case Study: Amelioration of Diabetic Nephropathy
- Objective: To evaluate the protective effects of rhinacanthins-rich extract on renal function in diabetic rats.
- Methodology: Diabetic rats were treated with rhinacanthins-rich extract for four weeks.
- Results: Significant reductions in kidney index and oxidative stress markers were observed, alongside increased levels of protective enzymes such as superoxide dismutase and catalase .
Antiviral Properties
Emerging research has indicated that rhinacanthins may exhibit antiviral activity. Studies have shown that certain compounds derived from Rhinacanthus nasutus can inhibit viral replication, although specific data on this compound is limited and requires further investigation .
Propriétés
Formule moléculaire |
C23H22O9 |
|---|---|
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
dimethyl (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butanedioate |
InChI |
InChI=1S/C23H22O9/c1-26-19-9-14(10-20-21(19)32-12-31-20)7-16(23(25)28-3)15(22(24)27-2)6-13-4-5-17-18(8-13)30-11-29-17/h4-6,8-10,16H,7,11-12H2,1-3H3/b15-6+ |
Clé InChI |
QOUBFZQTKRLGGJ-GIDUJCDVSA-N |
SMILES isomérique |
COC1=CC(=CC2=C1OCO2)CC(/C(=C\C3=CC4=C(C=C3)OCO4)/C(=O)OC)C(=O)OC |
SMILES canonique |
COC1=CC(=CC2=C1OCO2)CC(C(=CC3=CC4=C(C=C3)OCO4)C(=O)OC)C(=O)OC |
Synonymes |
rhinacanthin E |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















